

A Comparative Guide to Analytical Standards for PNU-100766 (Linezolid) Quantification

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Compound of Interest

Compound Name: PNU-100766-d8

Cat. No.: B196449

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of **PNU-100766-d8** with other analytical standards used in the quantitative analysis of PNU-100766, also known as Linezolid. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document presents a comparative overview of **PNU-100766-d8**, a deuterated internal standard, and other non-deuterated analytical standards, supported by experimental data from various validated methods.

Introduction to PNU-100766 and the Role of Internal Standards

PNU-100766 (Linezolid) is an oxazolidinone antibiotic effective against a wide range of gram-positive bacteria.^[1] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.^{[1][2]} Accurate quantification of Linezolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations during sample preparation and analysis. An ideal internal standard should mimic the analyte's physicochemical properties as closely as possible. Deuterated standards, such as **PNU-100766-d8**, are often considered the "gold standard" as they are chemically almost identical to the analyte, differing only in mass.^[3] This guide

compares the performance of **PNU-100766-d8** with other analytical standards like Eperezolid and Chloramphenicol.

Comparative Analysis of Analytical Standards

The performance of an analytical method is assessed by several key parameters, including linearity, precision, accuracy, and recovery. The following tables summarize these metrics for PNU-100766 (Linezolid) quantification using different internal standards, as reported in various validated studies.

Table 1: Performance Characteristics of PNU-100766-d8 (Deuterated Internal Standard) in LC-MS/MS Methods

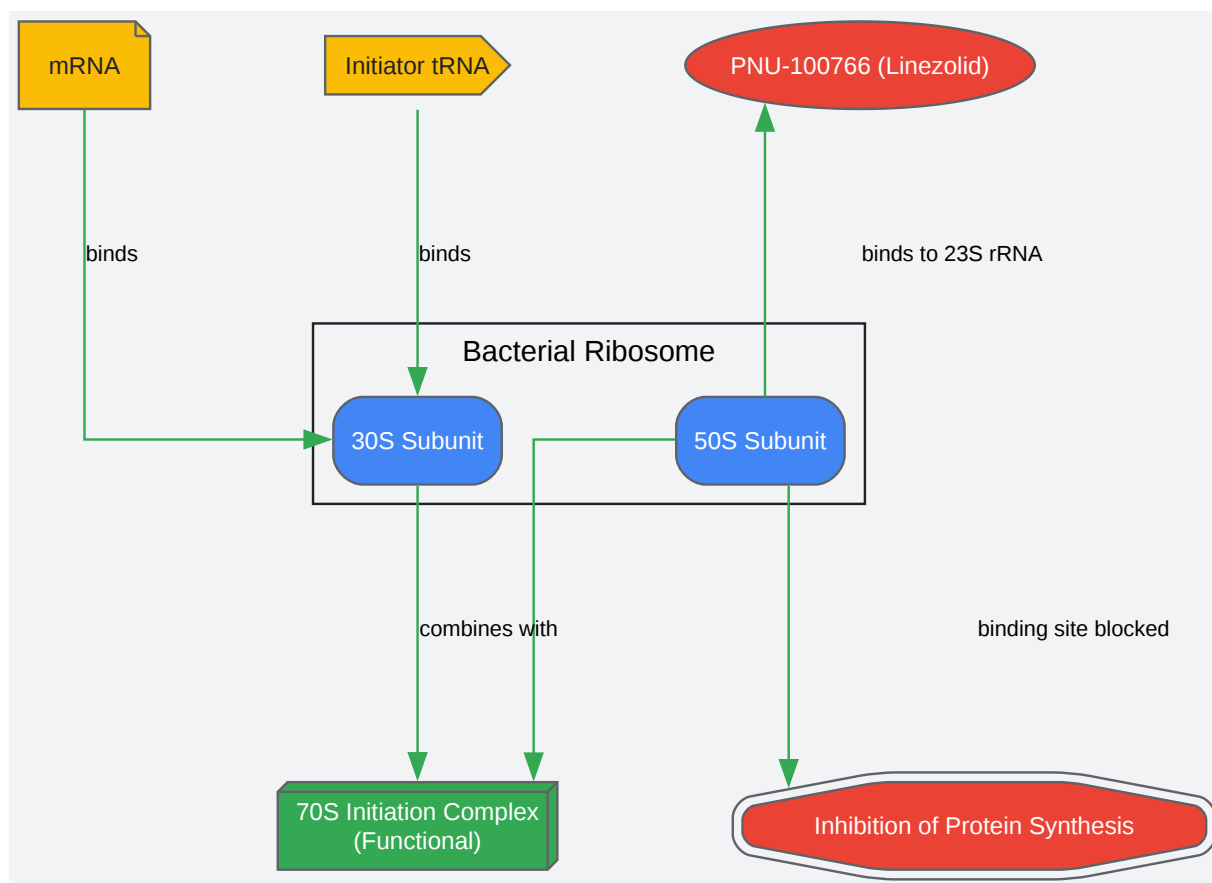
Parameter	Study 1[4]	Study 2	Study 3[5]
Linearity Range (µg/mL)	0.1 - 50	0.13 - 32	0.1 - 50
Correlation Coefficient (r ²)	≥0.99	Not Reported	≥0.99
Intra-day Precision (%CV)	<15%	<7.3%	<15%
Inter-day Precision (%CV)	<15%	<7.3%	<15%
Accuracy (%)	97 - 112%	<6% (inaccuracy)	97 - 112%
Extraction Recovery (%)	78 - 103%	Not Reported	78 - 103%

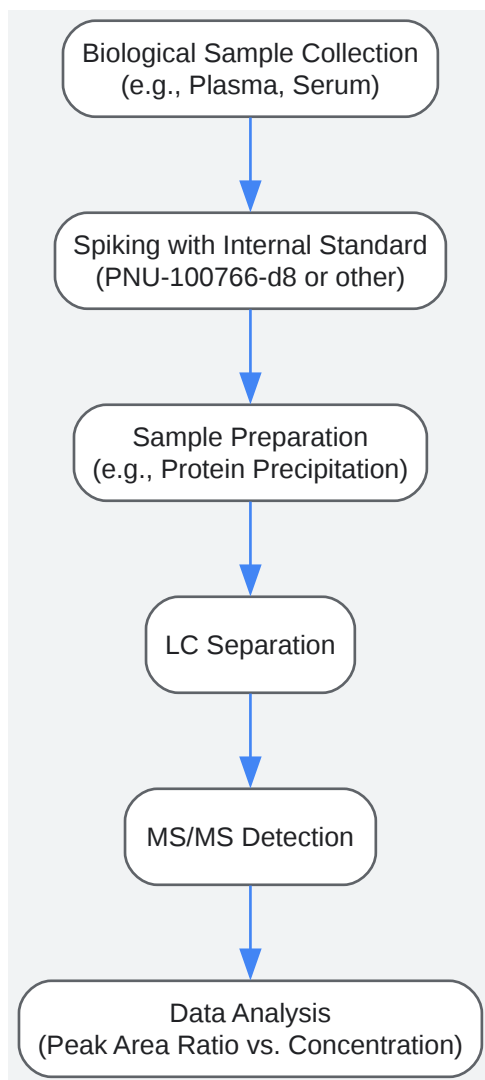
Table 2: Performance Characteristics of Non-Deuterated Internal Standards for Linezolid Analysis

Internal Standard	Analytical Method	Linearity Range (µg/mL)	Correlation Coefficient (r)	Precision (%RSD)	Accuracy (%)	Recovery (%)	Reference
Eperezolid	HPLC	0.05 - 16	Not Reported	<8.3%	Within 7.8%	~100%	[6]
Chloramphenicol	HPLC	0.25 - 50	0.9997	<6%	100 - 102%	95.68%	[6]

Mechanism of Action: PNU-100766 (Linezolid)

PNU-100766 inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a crucial step in the synthesis of proteins. The diagram below illustrates this mechanism.





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